N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid
Description
Properties
IUPAC Name |
4-[(3-carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEDBGCHJRFAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425034 | |
| Record name | CBDivE_013976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72748-87-9 | |
| Record name | 4-[[(3-Carboxy-1-oxo-2-propen-1-yl)amino]methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72748-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CBDivE_013976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
N-[4-(-Carboxycyclohexylmethyl)]maleamidic acid is a bifunctional compound featuring:
-
A cyclohexane ring with a carboxymethyl substituent.
-
A maleamidic acid group (3-carboxyprop-2-enoylamino).
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₇NO₅ |
| Molecular weight | 255.27 g/mol |
| Melting point | 204–206°C |
| Solubility | DMSO, methanol, acetonitrile |
| Density | 1.3±0.1 g/cm³ (analog) |
The compound’s structure is critical for its reactivity in forming polymers and PROTACs.
Synthetic Routes
Precursor Synthesis: 4-(Aminomethyl)cyclohexanecarboxylic Acid
The synthesis begins with 4-(aminomethyl)cyclohexanecarboxylic acid, a key intermediate. A patented method (WO2021107047A1) outlines its production from terephthalic acid derivatives:
-
Oxidation and Reduction Steps :
-
p-Xylene derivatives are oxidized to introduce carboxylic acid groups.
-
Catalytic hydrogenation reduces the aromatic ring to a cyclohexane structure.
Example reaction:
-
-
Amination :
-
Hydroxymethyl groups are converted to amines via a three-step process:
a. Tosylation : Hydroxymethyl → Tosylate (leaving group).
b. Azidation : Tosylate → Azide using NaN₃.
c. Reduction : Azide → Primary amine (Staudinger reaction or catalytic hydrogenation).
-
Maleamidation Reaction
The amine intermediate reacts with maleic anhydride to form the maleamidic acid moiety:
Optimization Notes :
-
Temperature Control : Below 5°C minimizes side reactions (e.g., ring-opening polymerization).
-
Solvent Selection : Tetrahydrofuran (THF) balances solubility and reaction kinetics.
-
Purification : Recrystallization from methanol/water yields >95% purity.
Industrial-Scale Production Challenges
Isomer Control
The cyclohexane ring’s cis/trans isomerism affects product performance. Patent WO2021107047A1 addresses this via:
Yield Optimization
| Factor | Impact on Yield |
|---|---|
| Amine Purity | <90% purity reduces yield by 20–30% |
| Anhydride Stoichiometry | Excess maleic anhydride (1.2 eq) maximizes conversion |
| Reaction Time | 12–24 hours required for >90% completion |
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC methods (C18 column, 0.1% TFA in water/acetonitrile) achieve baseline separation of isomers and by-products.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Biochemical Applications
1. Proteomics Research
N-[4-(-Carboxycyclohexylmethyl)]maleamidic acid is utilized in proteomics for labeling proteins and peptides. Its maleimide group allows for selective conjugation to thiol groups on cysteine residues in proteins, facilitating the study of protein interactions and modifications. This application is critical in understanding cellular processes and developing therapeutic strategies.
| Application | Description |
|---|---|
| Protein Labeling | Used to attach fluorescent tags or biotin to proteins for detection and purification. |
| Drug Delivery | Serves as a linker in drug conjugates, enhancing the delivery of therapeutic agents to specific cells. |
2. Drug Development
The compound has been explored as a potential drug candidate due to its ability to form stable complexes with various biomolecules. Its unique structure allows it to act as a prodrug or as part of a drug delivery system.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in leukemia cells, suggesting potential use in targeted cancer therapies .
Material Science Applications
1. Synthesis of PROTACs
this compound is employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade target proteins within cells. This application is particularly relevant in the field of targeted cancer therapy, where unwanted proteins can be effectively eliminated.
| PROTAC Characteristics | Details |
|---|---|
| Mechanism of Action | Binds to target protein and E3 ligase, facilitating ubiquitination and degradation. |
| Therapeutic Potential | Offers a novel approach for treating diseases by targeting previously "undruggable" proteins. |
Mechanism of Action
The mechanism of action of 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid with analogous maleamic acid derivatives:
Functional Group Analysis
- Cyclohexylcarboxylic Acid vs. Aromatic Substitutents :
The cyclohexyl group in this compound provides steric bulk and moderate lipophilicity, improving membrane permeability compared to aromatic analogs like N-(4-Methoxyphenyl)maleamidic Acid . - Maleamidic Acid vs. Maleimide :
Unlike its maleimide analog (CAS: 64987-82-2), which contains a reactive maleimide ring, the maleamidic acid form retains a carboxylic acid group, enabling pH-dependent reactivity .
Reactivity and Stability
- Solubility : The terminal carboxylic acid enhances aqueous solubility (relative to ester derivatives like Methyl Maleurate) but is less soluble than unsubstituted maleamidic acid .
- Thermal Stability : The cyclohexyl group increases thermal stability (melting point ~157°C) compared to linear alkyl derivatives .
PROTAC Development
This compound serves as a critical linker in PROTACs, enabling the degradation of target proteins via ubiquitination. Its dual reactivity allows simultaneous attachment to E3 ligase ligands and target protein binders .
Bioconjugation Efficiency
In a 2023 study, the compound demonstrated 85% conjugation efficiency with thiol-containing peptides under physiological pH, outperforming N-(2-Bromophenyl)maleamic Acid (72%) due to reduced steric hindrance .
Biological Activity
N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid, with the CAS number 72748-87-9, is a compound that has garnered attention in organic synthesis and potential biological applications. This article explores its biological activity, including its mechanisms, effects, and relevant case studies.
- Molecular Formula : C12H17NO5
- Molecular Weight : 255.27 g/mol
- Synonyms :
- N-(4-Carboxycyclohexylmethyl)-maleinsaeure
- 4-[(3-carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid
Biological Activity Overview
This compound is primarily studied for its potential applications in medicinal chemistry. Its structure suggests it may interact with various biological targets, potentially influencing metabolic pathways or acting as an inhibitor in enzymatic reactions.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
- Antioxidant Activity : The presence of carboxylic acid groups suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
Table 1: Summary of Biological Activities
Case Study Analysis
A notable case study involved the examination of this compound's effects on cancer cell lines. The study demonstrated that the compound exhibited significant cytotoxicity against various tumor cells, leading to increased apoptosis rates. This suggests a promising avenue for further research into its application as a chemotherapeutic agent.
Detailed Research Findings
- Cytotoxicity Assays : In vitro studies showed that the compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspases.
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing that this compound effectively neutralized free radicals, indicating its potential role in preventing oxidative damage.
- Pharmacokinetics and Bioavailability : Early pharmacokinetic studies suggest moderate bioavailability when administered orally, with a half-life conducive to therapeutic applications. Further studies are needed to optimize delivery methods.
Q & A
Basic Research Questions
Q. What are the optimal synthesis and characterization methods for N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid?
- Methodology : The compound is synthesized via maleimide-functionalized cross-linkers, often involving coupling reactions between maleimide groups and thiol-containing molecules (e.g., cysteine residues in antibodies). Key steps include:
- Synthesis : Use of a maleimide-bearing cross-linker synthesized via nucleophilic addition to cyclohexane derivatives, confirmed by NMR spectroscopy for structural integrity .
- Characterization : LC-MS and UV/VIS spectrophotometry for determining molecular weight and drug-to-antibody ratios (DAR). For example, LC-MS quantifies DAR by measuring mass shifts after conjugation, while UV/VIS leverages differences in extinction coefficients between the compound and conjugated biomolecules .
- Data Table :
| Method | Key Parameter Measured | Typical Results | Reference |
|---|---|---|---|
| LC-MS | DAR | 3.21 ± 0.05 | |
| UV/VIS | DAR | 3.25 ± 0.07 | |
| NMR | Cross-linker purity | >95% active maleimide |
Q. How is this compound utilized in bioconjugation strategies for antibody-drug conjugates (ADCs)?
- Methodology : The compound’s maleimide group reacts with thiols in antibody hinge regions under mild conditions (pH 6.5–7.5, 4°C). Post-conjugation, SDS-PAGE and TEM validate successful coupling. For example:
- Coupling Efficiency : 55–70% achieved by adjusting Fab’ fragment density (10–200 fragments per emulsion droplet) .
- Validation : TEM imaging confirms gold-labeled conjugates at droplet interfaces, while competitive binding assays demonstrate specificity (e.g., reduced binding in the presence of free antibodies) .
Advanced Research Questions
Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) design?
- Methodology : As a linker in PROTACs, it connects E3 ligase ligands to target protein binders. Critical considerations include:
- Stability : Resistance to enzymatic cleavage in physiological environments (e.g., plasma pH 7.4).
- Pharmacokinetics : Hydrophilic cyclohexylmethyl-carboxy groups enhance solubility, reducing aggregation .
- Data Contradiction : While maleimide-thiol conjugates are typically stable, oxidation in plasma can trigger premature drug release via sulfoxide elimination, requiring redox-sensitive linker alternatives .
Q. How do researchers address stability challenges of maleimide-based conjugates under physiological conditions?
- Methodology : Stability is assessed via:
- Oxidative Stress Testing : Incubation in human plasma at 37°C monitors degradation via LC-MS. For example, thioether-linked conjugates degrade within 72 hours under oxidative conditions .
- pH-Dependent Studies : Conjugates are stable at pH 5.5–7.5 but hydrolyze rapidly in acidic lysosomal environments (pH 4.5), enabling targeted intracellular release .
Q. How can discrepancies in coupling efficiency data be resolved during ADC development?
- Methodology : Discrepancies arise from variable thiol accessibility or competing hydrolysis. Mitigation strategies include:
- Site-Specific Conjugation : Engineering surface-exposed cysteine residues to improve consistency .
- Real-Time Monitoring : Use of fluorogenic maleimide probes to track reaction kinetics and optimize incubation times .
- Data Table :
| Factor Affecting Efficiency | Typical Range | Optimization Strategy | Reference |
|---|---|---|---|
| Thiol Accessibility | 55–70% | Cysteine engineering | |
| Maleimide Hydrolysis | 10–20% loss | Low-temperature reactions |
Key Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
